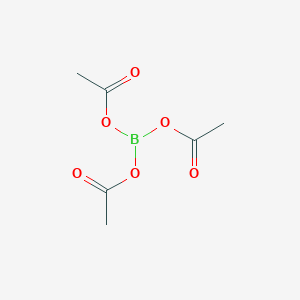

Triacetoxyboron

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diacetyloxyboranyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO6/c1-4(8)11-7(12-5(2)9)13-6(3)10/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZWNVAHEQHCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC(=O)C)(OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866574 | |

| Record name | Triacetyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-24-5 | |

| Record name | NSC172808 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIACETYL BORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Sodium Triacetoxyborohydride for Laboratory Use: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, is indispensable in modern organic synthesis, particularly for reductive amination. While commercially available, its moisture sensitivity and cost can make in-house laboratory preparation a practical and economical alternative. This technical guide provides a comprehensive overview of the synthesis of sodium triacetoxyborohydride, detailing experimental protocols, quantitative data, mechanistic pathways, and safety considerations. The aim is to equip researchers with the necessary knowledge to safely and efficiently produce high-quality STAB for their synthetic applications.

Introduction

Sodium triacetoxyborohydride, Na(CH₃COO)₃BH, is a highly selective hydride reagent renowned for its mild nature.[1] Unlike more potent reducing agents like sodium borohydride, STAB is particularly effective for the reductive amination of aldehydes and ketones.[2][3] Its key advantage lies in its ability to reduce the intermediate iminium ion much faster than the initial carbonyl compound, especially under the mildly acidic conditions of the reaction.[3] This selectivity minimizes the formation of alcohol byproducts and makes it the reagent of choice for a one-pot reductive amination procedure.[3][4] The synthesis of STAB involves the controlled reaction of sodium borohydride with three equivalents of acetic acid.[1]

Synthesis Protocols

The laboratory preparation of sodium triacetoxyborohydride is achieved through the protonolysis of sodium borohydride with acetic acid.[1][4] This can be performed by isolating the reagent as a solid or by generating it in situ for immediate use. The most common method involves reacting the components in an anhydrous aprotic solvent.

Experimental Protocol: Synthesis in Anhydrous Solvent

This procedure describes the preparation and isolation of STAB as a solid, which can be stored for future use. Anhydrous solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred.[5][6]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler. Maintain a positive pressure of inert gas throughout the procedure.[7][8]

-

Reagent Charging: Charge the flask with sodium borohydride (1.0 equivalent).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane or tetrahydrofuran to the flask to create a slurry.[2][5]

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Acetic Acid Addition: Add glacial acetic acid (3.0 equivalents) to the dropping funnel. Add the acetic acid dropwise to the cooled, stirred suspension over 30-60 minutes. Caution: The reaction is exothermic and produces a large volume of flammable hydrogen gas.[6][7] Maintain the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours until gas evolution ceases.

-

Isolation: Isolate the resulting white precipitate by filtration under an inert atmosphere.

-

Washing and Drying: Wash the solid with fresh anhydrous solvent and dry it under high vacuum to yield sodium triacetoxyborohydride as a white powder.

Quantitative Data

The efficiency of the synthesis depends on the careful exclusion of moisture and control of the reaction temperature.

| Parameter | Value | Notes |

| Stoichiometry | 1 eq. NaBH₄ : 3 eq. CH₃COOH | Critical for complete conversion.[1] |

| Typical Yield | 95-98% | Yields are typically high for this preparation. |

| Appearance | White to off-white powder | [8] |

| Melting Point | 116-120 °C (decomposes) | |

| Purity (Assay) | >95% | |

| Solvents | DCE, THF, Toluene, Dioxane | Aprotic solvents are required due to reactivity with protic solvents.[4][8] |

Mechanistic Pathway of Synthesis

The formation of sodium triacetoxyborohydride occurs through the sequential replacement of hydride atoms on the borohydride with acetoxy groups from acetic acid. Each substitution step releases one molecule of hydrogen gas.

Caption: Stepwise protonolysis of sodium borohydride to form STAB.

Experimental Workflow

The overall process for the laboratory synthesis and isolation of sodium triacetoxyborohydride follows a logical sequence of steps designed to ensure safety and product purity.

Caption: Workflow for the laboratory synthesis of STAB.

Safety and Handling

-

Hydrogen Evolution: The reaction generates significant quantities of highly flammable hydrogen gas. It is imperative to perform the synthesis in a well-ventilated chemical fume hood and to eliminate all potential ignition sources.[8]

-

Exothermic Reaction: The reaction is exothermic. Slow, controlled addition of acetic acid and efficient cooling are crucial to prevent a runaway reaction.[6]

-

Moisture Sensitivity: Sodium borohydride and sodium triacetoxyborohydride are both sensitive to moisture, hydrolyzing to release hydrogen gas. Use flame-dried glassware and anhydrous solvents, and conduct all operations under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Storage: The final product is hygroscopic and should be stored in a tightly sealed container inside a desiccator, preferably under an inert atmosphere, to maintain its reactivity.

Characterization

The identity and purity of the synthesized STAB should be confirmed by analytical methods before use.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a quick confirmation. Key absorptions include a prominent B-H stretch around 2400-2500 cm⁻¹ and a strong C=O stretch from the acetate groups near 1700 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR can be used for full characterization.[7][9] The ¹H NMR spectrum will show a characteristic singlet for the acetate methyl protons.

References

- 1. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Sciencemadness Discussion Board - Sodium triacetoxyborohydride - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]

- 9. scholars.uky.edu [scholars.uky.edu]

A Comprehensive Technical Guide to Sodium Triacetoxyborohydride (STAB)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of sodium triacetoxyborohydride, a specialized reducing agent pivotal in modern organic synthesis. The information is curated to support research and development, particularly in the pharmaceutical and fine chemical industries.

Core Physical and Chemical Characteristics

Sodium triacetoxyborohydride, commonly abbreviated as STAB or NaBH(OAc)₃, is a hygroscopic, white crystalline powder.[1][2][3] It is a milder and more selective reducing agent compared to sodium borohydride or sodium cyanoborohydride.[1][4][5][6] Its utility stems from its ability to selectively reduce iminium ions in the presence of other reducible functional groups like aldehydes and ketones, making it exceptionally suitable for reductive amination reactions.[7][8]

The key physical characteristics of sodium triacetoxyborohydride are summarized below, providing essential data for handling and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₀BNaO₆ | [1][2][5][9][][11] |

| Molecular Weight | 211.94 g/mol | [1][2][3][4][5][6][9][][11] |

| Appearance | White, crystalline powder | [1][2][3][4][5][6][] |

| Melting Point | 116-120 °C (decomposes) | [1][4][5][9] |

| Density | 1.20 g/cm³ | [4] |

| Odor | Odorless |

The chemical behavior of STAB is defined by its mild reducing power and its reactivity profile, which are detailed in the following table.

| Property | Description | Citations |

| Reactivity | A mild and selective hydride-donating reducing agent. The boron-hydrogen bond is stabilized by the electron-withdrawing effects of the three acetoxy groups. | [4][6][7] |

| Stability | Highly sensitive to moisture.[1][12] It is stable in anhydrous acids, which facilitates reductive aminations.[1][5] Should be stored under an inert atmosphere.[6] | |

| Incompatibilities | Reacts with water, liberating flammable hydrogen gas.[13] It is incompatible with strong oxidizing agents, acids, and protic solvents, particularly methanol.[4][11][12] | |

| Primary Application | Predominantly used for the reductive amination of aldehydes and ketones.[1][5][6][7][8][12][14][15][16] | |

| Selectivity | Reduces aldehydes but not most ketones under typical conditions.[1][4] It efficiently reduces iminium ions much faster than it reduces carbonyls, allowing for one-pot procedures.[7] |

The solubility of STAB is a critical factor for its application in organic synthesis. It is soluble in a range of aprotic organic solvents but reacts with protic solvents.

| Solvent | Solubility / Reactivity | Citations |

| Water | Reacts, decomposes to release hydrogen gas. | [1][3][4][9] |

| Methanol | Reacts and decomposes rapidly. | [4][17] |

| Ethanol, Isopropanol | Reacts slowly. | [4][17] |

| Aprotic Solvents | Soluble in Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Dioxane, Benzene, Toluene, Acetonitrile, and Dimethyl sulfoxide (DMSO). | [1][5][6][9][12] |

Core Application: Reductive Amination

The premier application of sodium triacetoxyborohydride is the reductive amination of aldehydes and ketones to form primary, secondary, and tertiary amines.[8] This reaction is a cornerstone of synthetic chemistry, especially in drug discovery for the formation of carbon-nitrogen bonds.[6][18]

The key advantage of STAB is that the reductive amination can be performed as a one-pot procedure. The reducing agent is added to a mixture of the carbonyl compound and the amine.[7] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then rapidly reduced by STAB. The rate of iminium ion reduction is significantly faster than the reduction of the starting aldehyde or ketone, which prevents the formation of alcohol side products.[7]

This method is highly versatile and tolerates a wide range of functional groups, including acid-sensitive groups like acetals and other reducible moieties such as nitro groups and carbon-carbon multiple bonds.[7][16]

Caption: General workflow for one-pot reductive amination using STAB.

Comparison with Other Hydride Reagents

STAB's efficacy is best understood in comparison to other common borohydride reagents. Its reactivity is attenuated by the steric bulk and electron-withdrawing nature of the acetoxy groups.

-

Sodium Borohydride (NaBH₄): A stronger, less selective reducing agent. It will readily reduce aldehydes and ketones, making it unsuitable for one-pot reductive aminations as it would primarily yield the alcohol.[4][18]

-

Sodium Cyanoborohydride (NaBH₃CN): Closer in reactivity to STAB and also used for reductive aminations.[18] However, NaBH₃CN is highly toxic and its reactions can generate toxic hydrogen cyanide gas, especially under acidic conditions. STAB provides a safer alternative without the cyanide-related toxicity concerns.[1][5][8][17]

Caption: Reactivity and selectivity comparison of common borohydride reagents.

Experimental Protocols

The following section outlines a generalized experimental methodology for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride.

This protocol is a general guideline and may require optimization based on the specific substrates used.

Materials:

-

Ketone (1.0 equiv)

-

Primary or secondary amine (1.0-1.2 equiv)

-

Sodium triacetoxyborohydride (1.5-2.0 equiv)[19]

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[7][16][19]

-

Acetic acid (optional, 1.0 equiv, often used for ketones)[7][16][19]

-

Round-bottom flask, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Methodology:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the ketone and the chosen anhydrous solvent (e.g., DCE).

-

Add the amine to the solution and stir the mixture at room temperature. If using acetic acid as a catalyst, it can be added at this stage.[19]

-

Stir the mixture for 20-60 minutes to allow for the formation of the imine/iminium ion intermediate.

-

In a single portion, add the sodium triacetoxyborohydride to the stirring mixture. Note: The addition may cause a slight exotherm.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed. Reaction times can vary from 1 to 24 hours.

-

Upon completion, the reaction is typically quenched by the slow addition of an aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or water.

-

The aqueous layer is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude amine product can be purified by standard techniques such as column chromatography, distillation, or recrystallization.

Safety Considerations:

-

Sodium triacetoxyborohydride is moisture-sensitive and reacts with water to produce flammable hydrogen gas. All manipulations should be carried out under anhydrous conditions and in a well-ventilated fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][20]

-

The reaction quench should be performed carefully and slowly to control the evolution of gas.

References

- 1. Sodium triacetoxyborohydride | 56553-60-7 [chemicalbook.com]

- 2. Sodium triacetoxyborohydride | C6H10BNaO6 | CID 5049666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lifechempharma.com [lifechempharma.com]

- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 5. Sodium triacetoxyborohydride CAS#: 56553-60-7 [m.chemicalbook.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. chembk.com [chembk.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. Sodium triacetoxyborohydride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 17. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chemistry.mdma.ch [chemistry.mdma.ch]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Mechanism and Application of Sodium Triacetoxyborohydride in Reductive Amination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing compounds vital to the pharmaceutical and agrochemical industries. Among the array of available reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice due to its remarkable selectivity, mild nature, and broad substrate scope. This technical guide provides an in-depth exploration of the mechanism of action of sodium triacetoxyborohydride in reductive amination, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

The synthesis of amines through the reductive amination of carbonyl compounds is a fundamental transformation in organic chemistry.[1] The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to an imine or iminium ion. Subsequent reduction of this intermediate yields the desired amine product. The success of a one-pot reductive amination hinges on the selective reduction of the imine/iminium ion in the presence of the starting carbonyl compound.[1] Sodium triacetoxyborohydride has proven to be an exceptional reagent for this purpose, offering high yields and a broad tolerance for various functional groups.[2]

The steric and electron-withdrawing effects of the three acetoxy groups on the boron atom temper its reducing power, making it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ions.[3] This selectivity allows for a convenient one-pot procedure where the carbonyl compound, amine, and reducing agent are all present in the same reaction vessel.[3]

Mechanism of Action

The reductive amination using sodium triacetoxyborohydride is a two-stage process that occurs in a single pot:

Stage 1: Imine/Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This forms an unstable carbinolamine intermediate. In the presence of an acid catalyst, often acetic acid, the hydroxyl group of the carbinolamine is protonated, facilitating the elimination of a water molecule to form a positively charged iminium ion.[3] For primary amines, this can deprotonate to a neutral imine. The iminium ion is significantly more electrophilic than the starting carbonyl compound.

Stage 2: Hydride Transfer

Sodium triacetoxyborohydride then acts as a hydride donor, selectively delivering a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is much faster than the reduction of the starting aldehyde or ketone, which is the basis for the high selectivity of the reagent.[3] The transfer of the hydride quenches the positive charge and forms the final amine product.

The overall mechanism can be visualized as follows:

Quantitative Data

The efficacy of sodium triacetoxyborohydride across a range of substrates is well-documented. The following tables summarize representative yields for the reductive amination of various aldehydes and ketones with different amines.

Table 1: Reductive Amination of Aldehydes with Various Amines

| Aldehyde | Amine | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Aniline | DCE | 1 | 95 |

| Benzaldehyde | Dibenzylamine | DCE | 2 | 98 |

| Cyclohexanecarboxaldehyde | Morpholine | THF | 0.5 | 96 |

| Isovaleraldehyde | Benzylamine | DCE | 1.5 | 92 |

| p-Tolualdehyde | Piperidine | DCE | 1 | 97 |

Data compiled from Abdel-Magid, A. F., et al. (1996). J. Org. Chem.[4]

Table 2: Reductive Amination of Ketones with Various Amines

| Ketone | Amine | Solvent | Time (h) | Yield (%) |

| Cyclohexanone | Aniline | DCE | 3 | 94 |

| Cyclohexanone | Pyrrolidine | DCE | 1 | 96 |

| Acetophenone | Benzylamine | DCE/AcOH | 24 | 85 |

| 4-Piperidone HCl | Benzylamine | DCE | 4 | 90 |

| Cyclopentanone | Morpholine | THF | 1.5 | 95 |

Data compiled from Abdel-Magid, A. F., et al. (1996). J. Org. Chem.[4]

Experimental Protocols

The following are generalized experimental protocols for the reductive amination of aldehydes and ketones using sodium triacetoxyborohydride.

General Procedure for Reductive Amination of Aldehydes

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0-1.2 mmol)

-

Sodium triacetoxyborohydride (1.5 mmol)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of the aldehyde (1.0 mmol) and amine (1.0-1.2 mmol) in DCE or THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium triacetoxyborohydride (1.5 mmol) in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, distillation, or recrystallization as required.

General Procedure for Reductive Amination of Ketones

Materials:

-

Ketone (1.0 mmol)

-

Amine (1.0-1.2 mmol)

-

Sodium triacetoxyborohydride (1.5 mmol)

-

Acetic acid (1.0 mmol, optional but often recommended)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of the ketone (1.0 mmol) and amine (1.0-1.2 mmol) in DCE or THF (5 mL) under an inert atmosphere, add acetic acid (1.0 mmol) if required.

-

Stir the mixture for a short period (e.g., 15-30 minutes) to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress.

-

Work up the reaction as described in the procedure for aldehydes.

Experimental Workflow and Logical Relationships

The general workflow for a one-pot reductive amination using sodium triacetoxyborohydride can be depicted as follows:

Substrate Scope and Limitations

Sodium triacetoxyborohydride is compatible with a wide range of functional groups, making it a versatile reagent in complex molecule synthesis.[4][5]

Tolerated Functional Groups:

-

Esters

-

Amides

-

Nitriles

-

Nitro groups

-

Halogens

-

Alkenes and Alkynes

-

Acetals and Ketals[4]

Substrate Scope:

-

Aldehydes: Both aliphatic and aromatic aldehydes react efficiently.[6]

-

Ketones: Acyclic, cyclic, and some α,β-unsaturated ketones are suitable substrates. Aromatic ketones can be less reactive.[7]

-

Amines: Primary and secondary aliphatic and aromatic amines, including weakly basic and hindered amines, can be used.[5]

Limitations:

-

Aromatic and α,β-Unsaturated Ketones: These can be unreactive or react very slowly.[5][8]

-

Sterically Hindered Substrates: Very bulky ketones or amines may lead to slow reaction rates and lower yields.[5]

-

Over-alkylation: In some cases with primary amines and reactive aldehydes, dialkylation can be a side reaction. A stepwise procedure of first forming the imine followed by reduction with sodium borohydride can mitigate this.[4]

Safety and Handling

Sodium triacetoxyborohydride is a moisture-sensitive solid and should be handled under an inert atmosphere.[9] It can react with protic solvents like methanol.[9] While it is considered safer than sodium cyanoborohydride as it does not release toxic cyanide gas, standard laboratory safety precautions should always be observed, including the use of personal protective equipment.

Conclusion

Sodium triacetoxyborohydride is a mild, selective, and highly versatile reagent for the reductive amination of a broad range of aldehydes and ketones. Its ability to selectively reduce iminium ions in the presence of carbonyl groups allows for convenient and high-yielding one-pot procedures. The operational simplicity, coupled with its tolerance for a wide array of functional groups, has solidified its role as an indispensable tool in modern organic synthesis, particularly in the development of new pharmaceutical agents and other fine chemicals. This guide provides the foundational knowledge for the effective application of this important synthetic methodology.

References

- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. scribd.com [scribd.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

The Genesis of a Modern Workhorse: A Technical Guide to the Discovery and Historical Development of Sodium Triacetoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

Sodium triacetoxyborohydride, commonly referred to as STAB or NaBH(OAc)₃, has emerged as an indispensable reagent in modern organic synthesis, particularly for the reductive amination of aldehydes and ketones. Its widespread adoption is a testament to its mildness, selectivity, and operational simplicity. This technical guide delves into the core of its discovery and historical development, providing an in-depth look at the seminal research that established it as a go-to reagent for C-N bond formation.

The Dawn of a Selective Reducing Agent: The Gribble-Ferguson Discovery

Prior to the mid-1970s, the selective reduction of aldehydes in the presence of ketones was a challenging synthetic problem. Common reducing agents like sodium borohydride (NaBH₄) were often too reactive, leading to mixtures of products. In 1975, a pivotal communication by Gordon W. Gribble and Duncan C. Ferguson in the Journal of the Chemical Society, Chemical Communications detailed the preparation and use of a novel reagent: sodium triacetoxyborohydride.[1] Their work demonstrated that STAB, prepared in situ from sodium borohydride and acetic acid in benzene, could smoothly reduce aldehydes to their corresponding alcohols while leaving ketones largely untouched.[1][2][3]

The key to this selectivity, as Gribble and Ferguson postulated, lies in the electronic and steric properties of the reagent. The three electron-withdrawing acetoxy groups attenuate the hydridic character of the B-H bond, making it a milder reducing agent than sodium borohydride.[4] Furthermore, the steric bulk of the triacetoxyborohydride moiety plays a crucial role in its ability to discriminate between the more accessible aldehydes and the more sterically hindered ketones.

Early Quantitative Data on Selective Aldehyde Reduction

The initial publication by Gribble and Ferguson provided compelling evidence for the selectivity of sodium triacetoxyborohydride. The following table summarizes their key findings.

| Aldehyde | Ketone Present | Product from Aldehyde | Yield of Aldehyde Reduction (%) | Unreacted Ketone (%) |

| Benzaldehyde | Acetophenone | Benzyl alcohol | >95 | >95 |

| p-Anisaldehyde | Acetophenone | p-Anisyl alcohol | >95 | >95 |

| Crotonaldehyde | Cyclohexanone | Crotyl alcohol | >95 | >95 |

Data extracted from Gribble, G. W.; Ferguson, D. C. J. Chem. Soc., Chem. Commun. 1975, 535.

A Paradigm Shift in Amine Synthesis: The Abdel-Magid Revolution

While the initial discovery by Gribble and Ferguson was significant, the full potential of sodium triacetoxyborohydride was unlocked in the 1990s through the extensive work of Ahmed F. Abdel-Magid and his collaborators at The R. W. Johnson Pharmaceutical Research Institute. Their seminal 1996 paper in The Journal of Organic Chemistry transformed STAB into the reagent of choice for reductive amination.[5][6][7] This reaction, which forms an amine from a carbonyl compound and an amine via an intermediate imine or iminium ion, is a cornerstone of pharmaceutical and fine chemical synthesis.

Prior to Abdel-Magid's work, the most common reagent for this transformation was sodium cyanoborohydride (NaBH₃CN). While effective, NaBH₃CN is highly toxic and its reactions can be sluggish. Abdel-Magid's group demonstrated that STAB is a superior alternative, offering several key advantages:

-

Mildness and Selectivity: STAB is sufficiently mild to not reduce the starting carbonyl compound, yet reactive enough to rapidly reduce the intermediate iminium ion.[4] This allows for a convenient one-pot procedure where the carbonyl compound, amine, and STAB are all combined.[4]

-

Safety: It avoids the use of highly toxic cyanide reagents and the formation of toxic byproducts.[8]

-

Broad Substrate Scope: Their research demonstrated the efficacy of STAB with a wide variety of aldehydes, ketones, and primary and secondary amines.[6][7]

-

High Yields: The reported yields for the reductive amination were consistently high across a broad range of substrates.[6][7]

Quantitative Data on Reductive Amination

The 1996 publication by Abdel-Magid and coworkers provided a comprehensive set of quantitative data that solidified the utility of sodium triacetoxyborohydride in reductive amination. The following tables summarize a selection of their results.

Table 2.1: Reductive Amination of Aldehydes with Various Amines

| Aldehyde | Amine | Product | Yield (%) |

| Isovaleraldehyde | Benzylamine | N-Benzyl-3-methylbutylamine | 94 |

| Benzaldehyde | Morpholine | 4-Benzylmorpholine | 96 |

| 4-Pyridinecarboxaldehyde | Piperidine | 4-(Piperidin-1-ylmethyl)pyridine | 95 |

| Cyclohexanecarboxaldehyde | Aniline | N-Cyclohexylmethylaniline | 90 |

Data extracted from Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem. 1996, 61, 3849-3862.

Table 2.2: Reductive Amination of Ketones with Various Amines

| Ketone | Amine | Product | Yield (%) |

| Cyclohexanone | Benzylamine | N-Benzylcyclohexanamine | 92 |

| 4-Piperidone hydrochloride | Benzylamine | 1-Benzyl-4-aminopiperidine | 86 |

| Acetone | Aniline | N-Isopropylaniline | 85 |

| 2-Pentanone | Morpholine | 4-(Pentan-2-yl)morpholine | 91 |

Data extracted from Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem. 1996, 61, 3849-3862.

Experimental Protocols

For the practical application of this chemistry, detailed experimental protocols are essential. The following sections provide methodologies based on the seminal publications.

In-situ Preparation of Sodium Triacetoxyborohydride for Aldehyde Reduction (Gribble and Ferguson, 1975)

Materials:

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (AcOH)

-

Anhydrous benzene

-

Aldehyde

-

Ketone (for competitive reactions)

-

Nitrogen atmosphere apparatus

Procedure:

-

A suspension of sodium borohydride (1.0 equiv) in anhydrous benzene is prepared in a flask under a nitrogen atmosphere.

-

Glacial acetic acid (3.0 equiv) is added cautiously to the suspension. Vigorous hydrogen evolution will be observed.

-

The mixture is stirred at room temperature until the gas evolution ceases.

-

The resulting solution of sodium triacetoxyborohydride is then ready for use.

-

The aldehyde (1.0 equiv) is added to the solution, and the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude alcohol product, which can be further purified by distillation or chromatography.

General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (Abdel-Magid et al., 1996)

Materials:

-

Aldehyde or ketone

-

Amine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst for ketones)

-

Nitrogen atmosphere apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of the carbonyl compound (1.0 equiv) and the amine (1.0-1.2 equiv) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equiv) in one portion.

-

For reactions involving ketones, a catalytic amount of acetic acid (0.05-0.1 equiv) can be added to facilitate iminium ion formation.

-

The reaction mixture is stirred at room temperature under a nitrogen atmosphere and monitored by TLC or GC until the starting material is consumed.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is stirred for 15-30 minutes, and the layers are separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude amine product can be purified by chromatography or crystallization.

Visualizing the Process: Diagrams and Logical Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key processes.

References

- 1. Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with sodium triacetoxyborohydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Selective Reduction of Aldehydes with Sodium Triacetoxyborohydride - [www.rhodium.ws] [designer-drug.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]

Spectroscopic and Procedural Insights into Sodium Triacetoxyborohydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, is a cornerstone of modern organic synthesis, particularly in the realm of reductive amination. Its utility in the formation of carbon-nitrogen bonds has made it an invaluable tool in the synthesis of a vast array of compounds, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the spectroscopic characteristics of sodium triacetoxyborohydride, detailed experimental protocols for its synthesis and application, and a visual representation of its primary reaction mechanism.

Spectroscopic Data of Sodium Triacetoxyborohydride

The structural integrity and purity of sodium triacetoxyborohydride are paramount for its effective use. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed for its characterization.[1] Although extensively used and characterized, specific, publicly available high-resolution spectral data remains somewhat scattered. This guide collates available information to provide a reference point for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of sodium triacetoxyborohydride in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹B.

Table 1: NMR Spectroscopic Data for Sodium Triacetoxyborohydride

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~1.9 | Singlet | Corresponds to the nine equivalent protons of the three acetate groups. The B-H proton signal is often broad and may not be readily observed. |

| ¹³C | ~24 | Singlet | Attributed to the methyl carbons of the acetate groups. |

| ~175 | Singlet | Corresponds to the carbonyl carbons of the acetate groups. | |

| ¹¹B | Not specified in search results | Quartet | Expected multiplicity due to coupling with the single hydride proton. The chemical shift is influenced by the solvent and cation.[2] |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For sodium triacetoxyborohydride, the key vibrational bands are associated with the carbonyl groups of the acetate ligands and the boron-hydride bond.

Table 2: Infrared (IR) Spectroscopy Data for Sodium Triacetoxyborohydride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretching vibration of the acetate groups. |

| ~2400 | Medium, Broad | B-H stretching vibration.[3] |

| ~1000-1400 | Medium to Strong | C-O stretching and CH₃ deformation vibrations. |

Note: The IR spectrum can be obtained using techniques such as KBr pellet or Attenuated Total Reflectance (ATR). The appearance of the spectrum may vary slightly based on the sampling method.

Experimental Protocols

Synthesis of Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride can be prepared in situ or isolated as a white powder. The most common laboratory preparation involves the reaction of sodium borohydride with acetic acid.[4]

Protocol for the in situ Preparation of Sodium Triacetoxyborohydride:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium borohydride in an appropriate anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Cooling: The flask is cooled in an ice bath to 0 °C.

-

Addition of Acetic Acid: A solution of three equivalents of glacial acetic acid in the same anhydrous solvent is added dropwise to the stirred suspension of sodium borohydride via the dropping funnel. The addition should be slow to control the evolution of hydrogen gas.

-

Reaction: The reaction mixture is stirred at 0 °C for one hour, allowing for the complete formation of sodium triacetoxyborohydride.

-

Usage: The resulting slurry is then ready for use in subsequent reactions, such as reductive amination.

Caution: The reaction of sodium borohydride with acetic acid generates hydrogen gas, which is flammable. The reaction should be performed in a well-ventilated fume hood under an inert atmosphere.

Reductive Amination of an Aldehyde with a Primary Amine

This protocol describes a general procedure for the reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride.

-

Reaction Setup: To a stirred solution of the aldehyde (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portionwise.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Extraction: The aqueous layer is extracted with the reaction solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired secondary amine.

Mandatory Visualization

Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of a carbonyl compound with an amine using sodium triacetoxyborohydride.

Caption: Workflow for Reductive Amination using STAB.

References

Stability and Decomposition of Sodium Triacetoxyborohydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium triacetoxyborohydride (STAB) is a versatile and selective reducing agent widely employed in organic synthesis, most notably in reductive amination reactions. Its mild nature and compatibility with a broad range of functional groups have made it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] However, the efficacy and safety of reactions employing STAB are intrinsically linked to its stability. This technical guide provides an in-depth analysis of the stability and decomposition of sodium triacetoxyborohydride, offering insights into its handling, storage, and degradation pathways. Quantitative data from stability assays are presented, alongside detailed experimental protocols for potency determination.

Chemical and Physical Properties

Sodium triacetoxyborohydride, with the chemical formula Na(CH₃COO)₃BH, is a white to off-white crystalline powder.[3][4] The presence of three electron-withdrawing acetoxy groups moderates the reactivity of the borohydride core, rendering STAB a milder reducing agent compared to sodium borohydride or sodium cyanoborohydride.[5][6][7] This attenuated reactivity is key to its selectivity, allowing for the reduction of imines in the presence of more reactive functional groups like aldehydes and ketones.[8][9]

Table 1: Physical and Chemical Properties of Sodium Triacetoxyborohydride

| Property | Value | References |

| Molecular Formula | C₆H₁₀BNaO₆ | [4] |

| Molecular Weight | 211.95 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 116-120 °C (with decomposition) | [7] |

| Solubility | Soluble in aprotic solvents (DCM, DCE, THF, acetonitrile, DMF); Insoluble in water. | [6][9][10] |

Stability and Storage

Under anhydrous conditions, sodium triacetoxyborohydride is a stable compound.[3] However, it is highly susceptible to degradation in the presence of moisture and protic solvents. Therefore, proper handling and storage are critical to maintain its potency.

Recommended Storage Conditions

To prevent decomposition, STAB should be stored in a cool, dry environment in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[11][12] It is classified as a flammable solid that reacts violently with water, releasing flammable gases.[11]

Incompatibility

STAB is incompatible with the following:

-

Water and Moisture: Reacts readily with water, leading to hydrolysis and the release of hydrogen gas.[5] This reaction is exothermic and can be vigorous.

-

Protic Solvents: Decomposes in the presence of protic solvents like methanol and ethanol.[7][10] The reaction with methanol is rapid, while it is slower with ethanol and isopropanol.[7][10]

-

Strong Oxidizing Agents: Can react dangerously with strong oxidizing agents.[13]

Decomposition Pathways

The primary decomposition pathway for sodium triacetoxyborohydride is through hydrolysis, which occurs upon contact with water or protic solvents. The thermal decomposition also contributes to its degradation at elevated temperatures.

Hydrolytic Decomposition

The reaction with water leads to the breakdown of the triacetoxyborohydride anion, liberating hydrogen gas and forming sodium acetate and boric acid as byproducts. The reaction is significantly slower at lower temperatures (e.g., 0 °C) compared to ambient temperature.[3]

Figure 1. Simplified hydrolytic decomposition pathway of STAB.

Thermal Decomposition

STAB undergoes thermal decomposition at temperatures between 116-120 °C.[7] The in-situ preparation of STAB from sodium borohydride and glacial acetic acid can be hazardous due to the exothermic nature of the reaction, which can lead to a rapid increase in temperature and initiate thermal decomposition, generating a significant amount of non-condensable gases.[14]

Quantitative Analysis of Stability

The potency of sodium triacetoxyborohydride, which degrades over time upon exposure to air and moisture, can be quantitatively assessed through various analytical methods.[3][5] These methods are crucial for ensuring the quality and reliability of the reagent in chemical syntheses.

Hydrogen Evolution Method

A common method for determining the active hydride content is by measuring the volume of hydrogen gas evolved upon complete hydrolysis of a known quantity of STAB.[3]

Table 2: Representative Data from Hydrogen Evolution Experiments

| Mass of STAB (g) | Moles of H₂ Evolved (mmol) | Calculated Potency (%) |

| 0.50 | 2.2 | 92.8 |

| 0.52 | 2.1 | 85.1 |

| 0.48 | 2.0 | 87.5 |

Note: The data in this table is illustrative and based on the principles described in the cited literature. Actual experimental results will vary.[3]

Chromatographic and Spectroscopic Methods

More sophisticated methods for potency determination involve derivatization followed by chromatographic analysis or direct spectroscopic measurement.

-

High-Performance Liquid Chromatography (HPLC): An assay based on the reduction of a salicylaldehyde derivative by STAB, followed by HPLC analysis to quantify the product, has been shown to accurately determine the reagent's potency.[3]

-

Gas Chromatography (GC): A quantitative GC derivatization method using 3,4-dihydroisoquinoline has been developed for the accurate determination of the active hydride content in STAB.[5]

-

Raman Spectroscopy: This technique has been used to investigate the degradation kinetics of STAB upon exposure to air, providing a continuous monitoring of its decomposition.[5][11]

Experimental Protocols

The following are generalized protocols for key experiments related to the stability and analysis of sodium triacetoxyborohydride, based on methodologies described in the scientific literature.

Protocol for Potency Determination by Hydrogen Evolution

Figure 2. Workflow for STAB potency determination by hydrogen evolution.

Methodology:

-

Preparation: Accurately weigh approximately 500 mg of the sodium triacetoxyborohydride sample in a glove box or under a nitrogen atmosphere to minimize exposure to air and moisture.

-

Apparatus Setup: Assemble a reaction apparatus consisting of a sealed reaction flask equipped with a magnetic stirrer and a septum-sealed port for injection. Connect the flask to a gas burette or a pressure transducer to measure the volume of gas evolved.

-

Reaction: Transfer the weighed STAB to the reaction flask. Inject a measured excess of deionized water (e.g., 10 mL) into the flask through the septum.

-

Measurement: Stir the mixture at a constant, controlled temperature (e.g., 25 °C) until the gas evolution ceases, indicating the completion of the reaction. Record the final volume of hydrogen gas collected in the burette.

-

Calculation: Use the ideal gas law to calculate the moles of hydrogen evolved, accounting for the temperature and pressure. The potency of the STAB can then be calculated based on the stoichiometry of the hydrolysis reaction.

Protocol for Stability Testing under Accelerated Conditions

Figure 3. Experimental workflow for accelerated stability testing of STAB.

Methodology:

-

Sample Preparation: Aliquot multiple, identical samples of the sodium triacetoxyborohydride batch into individual, tightly sealed vials suitable for storage in a stability chamber.

-

Initial Analysis (T=0): Select a representative number of samples for initial potency testing using a validated analytical method (e.g., HPLC or hydrogen evolution) to establish the baseline potency.

-

Storage: Place the remaining samples in a calibrated stability chamber set to accelerated conditions (e.g., 40 °C and 75% relative humidity).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a set of samples from the stability chamber.

-

Potency Assay: Allow the samples to equilibrate to ambient conditions and then perform the potency assay using the same method as the initial analysis.

-

Data Analysis: Plot the potency of STAB as a function of time. This data can be used to determine the degradation rate under the tested conditions.

Conclusion

Sodium triacetoxyborohydride is a powerful and selective reducing agent, but its reactivity is intrinsically tied to its stability. A thorough understanding of its decomposition pathways and the factors that influence its degradation is paramount for its effective and safe use in research and development. The implementation of routine potency testing, utilizing methods such as hydrogen evolution or chromatography, is highly recommended to ensure the quality and consistency of STAB, particularly for large-scale applications. By adhering to proper storage and handling procedures, and by being cognizant of the material's inherent instability in the presence of moisture and protic solvents, researchers can harness the full synthetic potential of this important reagent while minimizing the risks associated with its decomposition.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative GC determination of sodium triacetoxyborohydride (STAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]

- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. help.labguru.com [help.labguru.com]

- 10. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 12. (156e) A Quantitative Assay of Sodium Triacetoxyborohydride | AIChE [proceedings.aiche.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Unseen Influence: How Electron-Withdrawing Effects Modulate the Reactivity of Sodium Triacetoxyborohydride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium triacetoxyborohydride (NaBH(OAc)₃), commonly known as STAB, has emerged as a cornerstone reagent in modern organic synthesis, prized for its mild and selective reducing capabilities. Its efficacy, particularly in the critical reaction of reductive amination, is intricately linked to the electronic properties of its substrates. This technical guide delves into the core principles governing the reactivity of STAB, with a specific focus on the often-challenging yet crucial reactions involving substrates bearing electron-withdrawing groups. Understanding these electronic effects is paramount for optimizing reaction conditions, predicting outcomes, and ultimately, accelerating the development of novel chemical entities.

The unique reactivity of STAB stems from the three electron-withdrawing acetoxy groups attached to the boron atom. These groups inductively pull electron density away from the boron-hydrogen bond, thereby stabilizing it and rendering STAB a less potent, and therefore more selective, hydride donor than reagents like sodium borohydride.[1][2] This inherent mildness is the key to its success in one-pot reductive amination procedures, where it selectively reduces the intermediate iminium ion much faster than the starting carbonyl compound.[3][4]

The Challenge of Electron-Deficient Substrates

While STAB is highly effective for a broad range of substrates, its reactivity is significantly attenuated when reacting with carbonyl compounds or amines that feature strong electron-withdrawing groups. In the context of reductive amination, electron-withdrawing substituents on the amine component decrease its nucleophilicity, slowing down the initial formation of the crucial imine or iminium ion intermediate.[5] Similarly, electron-withdrawing groups on the carbonyl component can deactivate it towards nucleophilic attack. This sluggishness can lead to incomplete reactions, longer reaction times, and the formation of undesired side products.[6][7]

For instance, the reductive amination of ketones with anilines bearing electron-withdrawing groups such as nitro (-NO₂) or cyano (-CN) is notably slow under standard conditions using acetic acid as a catalyst.[5] This presents a significant hurdle in the synthesis of various pharmaceutical intermediates and other fine chemicals where such moieties are common.

Quantitative Analysis of Reactivity

To provide a clearer understanding of these electronic effects, the following tables summarize available data on the reductive amination of various ketones with anilines possessing electron-withdrawing groups, highlighting the impact on reaction times and yields.

Table 1: Reductive Amination of Cyclohexanone with Substituted Anilines using STAB

| Aniline Substituent | Reaction Time (h) | Yield (%) | Reference |

| 4-Nitro | 1.5 | 95 | [5] |

| 4-Cyano | 3.5 | 85 | [5] |

| 4-Chloro | 0.6 | 96 | [5] |

| 2-Nitro | 72 | 60 | [5] |

| 2,4-Dichloro | - | - | [5] |

| 2,4,6-Trichloro | - | No Reaction | [5] |

Table 2: Reductive Amination of Various Ketones with p-Nitroaniline using STAB

| Ketone | Reaction Time (h) | Yield (%) | Reference |

| Cyclohexanone | 1.5 | 95 | [5] |

| Cyclopentanone | 22 | 79 | [5] |

| 2-Pentanone | 10 | 82 | [5] |

Overcoming Sluggish Reactivity: The Trifluoroacetic Acid Advantage

A significant breakthrough in overcoming the challenges posed by electron-deficient substrates is the substitution of acetic acid (AcOH) with the stronger acid, trifluoroacetic acid (TFA).[8] TFA is a more effective catalyst for the formation of the iminium ion from weakly basic anilines. The use of STAB in conjunction with TFA has been shown to facilitate the rapid and efficient reductive amination of aldehydes with anilines that exhibit low reactivity under standard STAB/AcOH conditions.[8] This is attributed to the in situ formation of the more reactive reducing agent, sodium tris(trifluoroacetoxy)borohydride.[8]

Experimental Protocols

The following provides a general methodology for conducting reductive aminations with electron-deficient anilines using sodium triacetoxyborohydride, based on established literature procedures.[5][9]

General Procedure for Reductive Amination of Ketones with Electron-Deficient Anilines

Materials:

-

Ketone (1.0 equiv)

-

Electron-deficient aniline (1.0 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Acetic acid (AcOH) (optional, 1.0 equiv) or Trifluoroacetic acid (TFA) (for particularly unreactive substrates)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the ketone, the electron-deficient aniline, and the anhydrous solvent.

-

Stir the mixture at room temperature. If using, add acetic acid or trifluoroacetic acid to the mixture.

-

Add sodium triacetoxyborohydride portion-wise over 5-10 minutes. Note: The addition of STAB can be exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with electron-deficient substrates may require extended reaction times (from several hours to days).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated aniline.

Mechanistic Insights and Logical Relationships

The mechanism of reductive amination with STAB involves two key stages: iminium ion formation and subsequent hydride reduction. The electron-withdrawing effects on the amine substrate primarily impact the first stage.

Figure 1. General workflow for the reductive amination of a ketone with an electron-deficient aniline using STAB.

The electron-withdrawing group on the aniline decreases the nucleophilicity of the nitrogen atom, slowing down the initial attack on the carbonyl carbon to form the hemiaminal intermediate. The subsequent acid-catalyzed dehydration to the iminium ion is also affected.

Figure 2. Logical relationship illustrating the impact of electron-withdrawing groups on the rate of reductive amination.

Computational studies have provided deeper insights into the transition state of the hydride transfer step. Density Functional Theory (DFT) calculations suggest that the reduction of the iminium ion is both thermodynamically and kinetically favored over the reduction of the parent carbonyl compound, which explains the high selectivity of STAB.[1][2] The transition state for the hydride transfer is stabilized by interactions with the sodium ion and, in the presence of an acid catalyst, by protonation of the iminium nitrogen.[1]

Conclusion

The reactivity of sodium triacetoxyborohydride is a nuanced interplay of its inherent mildness and the electronic nature of its substrates. While electron-withdrawing groups on amines and carbonyls can significantly impede the rate of reductive amination, this challenge can be effectively addressed through informed adjustments to the reaction conditions, most notably through the use of a stronger acid catalyst like TFA. A thorough understanding of these electronic effects empowers researchers to design more efficient and successful synthetic strategies, ultimately facilitating the discovery and development of new molecules with significant scientific and therapeutic potential. By leveraging the data and protocols outlined in this guide, scientists can navigate the complexities of STAB chemistry with greater confidence and precision.

References

- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. scribd.com [scribd.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into Sodium Triacetoxyborohydride Reaction Pathways: A Technical Guide for Drug Development Professionals

Abstract

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a cornerstone reagent in modern organic synthesis, prized for its remarkable selectivity in the reductive amination of aldehydes and ketones.[1][2][3] This mild hydride donor preferentially reduces iminium ions in the presence of carbonyl groups, a property that has made it indispensable in the synthesis of complex amines, particularly within the pharmaceutical industry.[4][5] While its synthetic utility is well-established empirically, a deeper, theoretical understanding of the reaction pathways is crucial for process optimization, predicting outcomes with novel substrates, and troubleshooting challenging transformations. This technical guide provides an in-depth analysis of the computationally modeled reaction pathways of STAB, focusing on the density functional theory (DFT) studies that elucidate the origins of its profound selectivity. We present key quantitative data, detailed experimental protocols based on seminal works, and clear visualizations of the operative mechanistic pathways to equip researchers, scientists, and drug development professionals with a robust theoretical and practical framework for employing this versatile reagent.

Introduction: The Selective Power of STAB

Reductive amination is a fundamental transformation for C-N bond formation, typically proceeding through the condensation of a carbonyl compound and an amine to form an imine or iminium ion, which is subsequently reduced.[1] For a one-pot, or direct, reductive amination where the carbonyl compound, amine, and reducing agent are all present, the success of the reaction hinges on the reducing agent's ability to selectively reduce the iminium ion over the starting carbonyl compound.[1] Unlike stronger hydride donors such as sodium borohydride, STAB exhibits this crucial selectivity.[6][7]

The electron-withdrawing nature of the three acetoxy groups attenuates the hydridic character of the B-H bond, rendering STAB a milder reducing agent than sodium borohydride.[2][7] This moderation in reactivity is the key to its selectivity. Computational studies, particularly DFT calculations, have been instrumental in quantifying the energetic differences between the competing reaction pathways, providing a molecular-level explanation for these long-observed experimental results.[8][9]

Theoretical Reaction Pathways: A DFT Perspective

The most comprehensive theoretical examination of STAB's selectivity was reported by Oliphant and Morris, who used DFT calculations (M062X functional, 6-311+G(d,p) basis set) with a continuum solvation model (SMD) to map the potential energy surfaces for the reduction of aldehydes, ketones, and their corresponding imines.[10] Their work provides a quantitative foundation for understanding the kinetic and thermodynamic factors that govern the reaction's outcome.

The general mechanism involves two main competing pathways in a direct reductive amination:

-

Imine Formation and Reduction: The carbonyl compound and amine first condense, typically catalyzed by a weak acid like acetic acid, to form an imine. This imine is then protonated to an iminium ion, which undergoes rapid hydride transfer from STAB.[2][10]

-

Direct Carbonyl Reduction: STAB directly reduces the carbonyl compound (aldehyde or ketone) to the corresponding alcohol.[10]

Theoretical calculations consistently demonstrate that the activation free energy for the hydride transfer to the imine is significantly lower than that for the hydride transfer to the parent carbonyl compound, thus favoring the productive reductive amination pathway.[9][10]

The Pivotal Role of Acid Catalysis

Both Brønsted-Lowry (e.g., acetic acid) and Lewis acids (the Na⁺ counterion) play critical roles in the reduction.[10] Acetic acid catalyzes the initial, often rate-limiting, dehydration step to form the imine.[4] In the subsequent reduction, the acid protonates the imine, and the sodium ion acts as a Lewis acid, coordinating with the carbonyl/imine oxygen and the acetoxy groups of STAB. This coordination organizes the transition state geometry, pre-arranging the reactants for efficient hydride transfer.[9][10]

Quantitative Energetic Data from DFT Calculations

The following tables summarize the key energetic data calculated by Oliphant and Morris for the reduction of various substrates by a STAB-acetic acid complex in 1,2-dichloroethane (DCE) and tetrahydrofuran (THF), the two most common solvents for this reaction.[2][3][10] The data clearly illustrates the kinetic preference for imine reduction.

Table 1: Calculated Free Energies of Activation (ΔG‡) and Reaction (ΔGrxn) in DCE

| Substrate | Reaction Pathway | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) |

| Formaldehyde | Direct Carbonyl Reduction | 24.3 | -21.4 |

| N-methylmethanimine | Imine Reduction | 17.6 | -32.8 |

| Acetaldehyde | Direct Carbonyl Reduction | 25.1 | -20.9 |

| Z-methylethylideneimine | Imine Reduction | 17.7 | -33.3 |

| Acetone | Direct Carbonyl Reduction | 28.5 | -18.0 |

| N-methylpropan-2-imine | Imine Reduction | 21.0 | -29.8 |

Data sourced from Oliphant and Morris (2022). All calculations performed at the M062X/6-311+G(d,p) level with SMD solvation model for DCE.[10]

Table 2: Calculated Free Energies of Activation (ΔG‡) and Reaction (ΔGrxn) in THF

| Substrate | Reaction Pathway | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) |

| Formaldehyde | Direct Carbonyl Reduction | 26.2 | -21.2 |

| N-methylmethanimine | Imine Reduction | 18.2 | -33.0 |

| Acetaldehyde | Direct Carbonyl Reduction | 26.8 | -20.7 |

| Z-methylethylideneimine | Imine Reduction | 19.1 | -32.7 |

| Acetone | Direct Carbonyl Reduction | 30.1 | -17.9 |

| N-methylpropan-2-imine | Imine Reduction | 22.1 | -29.5 |

Data sourced from Oliphant and Morris (2022). All calculations performed at the M062X/6-311+G(d,p) level with SMD solvation model for THF.[10]

Table 3: Key Interatomic Distances in Calculated Transition States (Å)

| Reaction (in DCE) | B–H Distance | H–C Distance |

| Acetaldehyde Reduction | 1.33 | 1.38 |

| Z-methylethylideneimine Reduction | 1.37 | 1.31 |

Data sourced from Oliphant and Morris (2022). Distances are for the hydride being transferred and the receiving carbon atom.[10] The shorter H-C distance in the imine transition state suggests a more product-like, and thus earlier, transition state.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and the computational workflow used to study them.

Experimental Protocols

The theoretical calculations are grounded in decades of experimental precedent. The following is a representative protocol for direct reductive amination, adapted from the seminal work of Abdel-Magid et al. (1996).[4]

General Protocol for the Reductive Amination of a Ketone with a Secondary Amine:

-

Reagent Setup: To a solution of the ketone (1.0 mmol) and the secondary amine (1.0-1.2 mmol) in 1,2-dichloroethane (DCE, 5 mL), add glacial acetic acid (1.0 mmol, ~60 µL).

-

Initiation: Stir the mixture at room temperature (20-25 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of STAB: Add sodium triacetoxyborohydride (STAB, 1.5 mmol, ~318 mg) to the mixture in one portion. Note: For less reactive ketones or amines, the reaction may benefit from allowing the iminium ion to form for a period (e.g., 20-60 minutes) before adding the STAB.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC) until the starting ketone is consumed (typically 1-24 hours). Reactions involving simple aliphatic ketones are often complete within a few hours.[4]

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by standard methods such as flash chromatography or crystallization.

Note: This is a general procedure and may require optimization for specific substrates. For aldehydes, acetic acid is often not necessary. For primary amines, dialkylation can be a side reaction; in such cases, a stepwise procedure of first forming the imine followed by reduction with NaBH₄ may be preferable.[4]

Practical Considerations: Reagent Stability and Assay

While STAB is a robust reagent, its potency can degrade over time due to sensitivity to moisture and air.[11][12] This degradation can lead to incomplete reactions and challenges in process scale-up. It is common for commercial batches of STAB to have a lower active hydride content than stated.[13] Therefore, for reproducible and scalable results, it is advisable to:

-

Store STAB under a dry, inert atmosphere.

-

Use freshly opened bottles when possible.

-

For critical applications, consider assaying the active hydride content of the reagent. Several quantitative methods have been developed for this purpose, including those based on hydrogen evolution or derivatization followed by HPLC or GC analysis.[13][14]

Conclusion

The selective action of sodium triacetoxyborohydride in reductive amination is not a matter of chemical intuition alone; it is a quantifiable phenomenon deeply rooted in the principles of physical organic chemistry. DFT calculations have provided a powerful lens through which we can view the competing reaction pathways, revealing that the preference for imine reduction is a substantial kinetic and thermodynamic imperative. The activation barrier for hydride transfer to an iminium ion is consistently and significantly lower than for the corresponding carbonyl compound, a difference that can exceed 7 kcal/mol.[10] This detailed theoretical understanding, combined with robust experimental protocols, empowers chemists to utilize STAB more effectively, pushing the boundaries of molecular synthesis in drug discovery and development. By appreciating the subtle interplay of substrate electronics, acid catalysis, and transition state organization, researchers can better predict reaction outcomes and design more efficient and reliable synthetic routes to complex amine-containing targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 3. [PDF] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). | Semantic Scholar [semanticscholar.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]